Ethyl 2-hydroxy-4-methylnicotinate Ethyl 2-hydroxy-4-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18385218
InChI: InChI=1S/C9H11NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

Ethyl 2-hydroxy-4-methylnicotinate

CAS No.:

Cat. No.: VC18385218

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydroxy-4-methylnicotinate -

Specification

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name ethyl 4-methyl-2-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C9H11NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Standard InChI Key SSGJPAWMPNHUJT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CNC1=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₁NO₃) features a pyridine core with functional groups influencing its reactivity:

  • Hydroxyl group at C2: Enhances hydrogen-bonding capacity and acidity (pKa ~8–10) .

  • Methyl group at C4: Introduces steric hindrance and hydrophobic interactions.

  • Ethyl ester at C3: Governs solubility and metabolic stability.

Physicochemical Parameters

PropertyValue (Predicted)
Molecular Weight197.19 g/mol
Melting Point205–207°C (analog data)
Boiling Point~446°C (extrapolated)
LogP (Partition Coefficient)1.3–1.8 (estimated)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)

These values are inferred from analogs like ethyl 2,4-dihydroxy-6-methylnicotinate, which shares structural similarities .

Synthetic Methodologies

Esterification of Nicotinic Acid Derivatives

A plausible route involves the esterification of 2-hydroxy-4-methylnicotinic acid with ethanol under acidic catalysis (e.g., sulfuric acid):

2-Hydroxy-4-methylnicotinic acid+EthanolH+Ethyl 2-hydroxy-4-methylnicotinate+H2O\text{2-Hydroxy-4-methylnicotinic acid} + \text{Ethanol} \xrightarrow{H^+} \text{Ethyl 2-hydroxy-4-methylnicotinate} + \text{H}_2\text{O}

Key intermediates include the nicotinic acid precursor, with reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Industrial-Scale Production

Hypothetical large-scale synthesis might employ continuous-flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification could involve recrystallization or column chromatography.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The C2 hydroxyl group may form a ketone under strong oxidizing agents (e.g., KMnO₄).

  • Ester Reduction: Lithium aluminum hydride (LiAlH₄) could reduce the ester to a primary alcohol.

Substitution Reactions

The hydroxyl group’s nucleophilicity enables reactions with alkyl halides or acyl chlorides, forming ethers or esters, respectively.

Biological Activity and Applications

Antimicrobial Properties

Methyl and hydroxyl groups could disrupt microbial membranes, as seen in ethyl 2-methylnicotinate derivatives . Preliminary in silico studies predict moderate activity against Staphylococcus aureus (MIC ~128 µg/mL) .

Pharmacological Prospects

The ester moiety may serve as a prodrug, hydrolyzing in vivo to release nicotinic acid derivatives with anti-inflammatory effects.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
Ethyl 2-methylnicotinate Lacks C4 methyl groupAntimicrobial
Ethyl 2,4-dihydroxy-6-methylnicotinate Additional C6 methyl and C4 hydroxyl groupsAntioxidant, anti-inflammatory

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